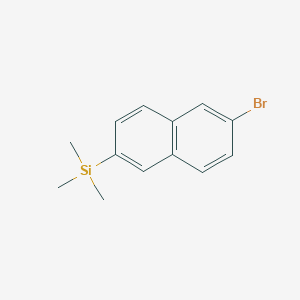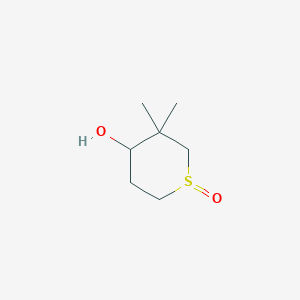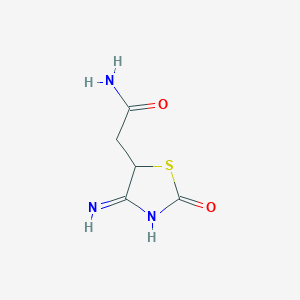
2-Butanone, 1-(phenylthio)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butanone, 1-(phenylthio)- can be achieved through several methods. One common approach involves the reaction of 2-butanone with thiophenol in the presence of a base such as sodium hydride or potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like tetrahydrofuran or dimethylformamide. The product is then purified through distillation or recrystallization.
Industrial Production Methods
Industrial production of 2-Butanone, 1-(phenylthio)- is less common, but it can be scaled up using similar synthetic routes. The key to industrial production is optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often involves the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-Butanone, 1-(phenylthio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can yield the corresponding thiol or thioether, depending on the reducing agent used.
Substitution: The phenylthio group can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Butanone, 1-(phenylthio)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Butanone, 1-(phenylthio)- depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The phenylthio group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules.
Comparación Con Compuestos Similares
2-Butanone, 1-(phenylthio)- can be compared with other similar compounds, such as:
2-Butanone: Lacks the phenylthio group, making it less reactive in certain chemical reactions.
1-(Phenylthio)ethanone: Similar structure but with a shorter carbon chain, affecting its physical and chemical properties.
1-(Phenylthio)propanone: Similar structure but with a different carbon chain length, influencing its reactivity and applications.
Propiedades
Número CAS |
57814-09-2 |
|---|---|
Fórmula molecular |
C10H12OS |
Peso molecular |
180.27 g/mol |
Nombre IUPAC |
1-phenylsulfanylbutan-2-one |
InChI |
InChI=1S/C10H12OS/c1-2-9(11)8-12-10-6-4-3-5-7-10/h3-7H,2,8H2,1H3 |
Clave InChI |
ASZHUODKMNJAIR-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)CSC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Iodobenzo[d]thiazole](/img/structure/B13656063.png)
![(1S,3R,10S,11R,16R)-5,11,15,15-tetramethyl-2,7-dioxapentacyclo[8.8.0.0^{1,3.0^{4,8.0^{11,16]octadeca-4,8-dien-6-one](/img/structure/B13656069.png)


![[(4-Methoxyphenyl)imino]dimethyl-lambda6-sulfanone](/img/structure/B13656090.png)


![Benzo[d]isothiazol-5-ylmethanamine](/img/structure/B13656104.png)
![5-Bromo-3-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B13656105.png)

![Potassium trifluoro[3-methyl-4-(trifluoromethyl)-1H-pyrazol-5-yl]boranuide](/img/structure/B13656111.png)
![3-[Tert-butyl-[2-(2,4-difluorophenyl)-2-hydroxyethyl]amino]propanenitrile](/img/structure/B13656113.png)
![7-Chlorothiazolo[4,5-c]pyridine](/img/structure/B13656114.png)
![5-Iodobenzo[b]thiophen-2-amine](/img/structure/B13656119.png)
